Naphthoylindoles
Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.
The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.
Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

構造 | 化学名 | CAS | MF |
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(2-hydroxy-1-pentyl-1h-indol-3-yl)(1-naphthyl)methanone | 1427325-32-3 | C24H23NO2 |
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[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone | 1427325-76-5 | C25H24N2O3 |
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(5-chloro-1-naphthyl)(1-pentyl-1h-indol-3-yl)methanone | 1427325-89-0 | C24H22ClNO |
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Jwh 011 | 155471-13-9 | C27H29NO |
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JWH 182 | 824960-02-3 | C27H29NO |
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AM-2201-d4 | 1346605-10-4 | C24H22FNO |
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(±)-jwh 073 N-(3-hydroxybutyl) Metabolite | 1320363-48-1 | C23H21NO2 |
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(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | 1632469-94-3 | C26H27NO |
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(4-Fluoro-1-naphthalenyl)1-(5-fluoropentyl)-1H-indol-3-ylmethanone | 1391485-39-4 | C24H21F2NO |
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Jwh 424 | 1366068-04-3 | C24H22NOBr |
関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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2. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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